

CAS number and nomenclature for Spiro[2.4]hepta-4,6-diene

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Compound of Interest

Compound Name: *Spiro[2.4]hepta-4,6-diene*

Cat. No.: *B057166*

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An In-depth Technical Guide to Spiro[2.4]hepta-4,6-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene is a highly strained and versatile organic compound that has garnered significant interest in synthetic and theoretical chemistry. Its unique spirocyclic structure, which features a cyclopropane ring fused to a cyclopentadiene ring, imparts a high degree of ring strain and reactivity. This makes it a valuable building block for the synthesis of complex molecules, including natural products and novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and key reactions, with a focus on its applications in organic synthesis and the broader context of drug discovery.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and it is assigned a unique CAS Registry Number for unambiguous identification in chemical literature and databases.

Identifier	Value
IUPAC Name	Spiro[2.4]hepta-4,6-diene
CAS Number	765-46-8
Synonyms	Spiro(2,4)hepta-4,6-diene, Spiroheptadiene
Beilstein Registry Number	969332[1]
MDL Number	MFCD00013274[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **Spiro[2.4]hepta-4,6-diene** are summarized in the tables below. This data is essential for its handling, storage, and characterization, as well as for planning chemical reactions.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈	
Molecular Weight	92.14 g/mol	[1]
Appearance	Liquid	
Density	0.92 g/mL at 20 °C	[1]
Boiling Point	128.7 °C at 760 mmHg	
Flash Point	15 °C (59 °F) - closed cup	[1]
Storage Temperature	-20 °C or 2-8 °C	[1]

Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra provide detailed information about the structure of the molecule. The following data were obtained in CDCl₃.[2]

¹H NMR Spectral Data[2]

Proton	Chemical Shift (δ , ppm)	Multiplicity
Cyclopropyl (4H)	1.67	s
Olefinic (2H)	6.10 - 6.15	m
Olefinic (2H)	6.50 - 6.59	m

^{13}C NMR Spectral Data[2]

Carbon	Chemical Shift (δ , ppm)
=CH	139.4
=CH	129.2
Spiro C	37.8
CH ₂	12.7

Synthesis of Spiro[2.4]hepta-4,6-diene

Several synthetic routes to **Spiro[2.4]hepta-4,6-diene** have been developed. One of the most efficient and scalable methods involves the phase-transfer-catalyzed cycloalkylation of cyclopentadiene with a 1,2-dihaloethane.[3][4]

Experimental Protocol: Phase-Transfer Catalysis Synthesis[3]

This protocol is based on a reported procedure for the synthesis of **Spiro[2.4]hepta-4,6-diene**.

Materials:

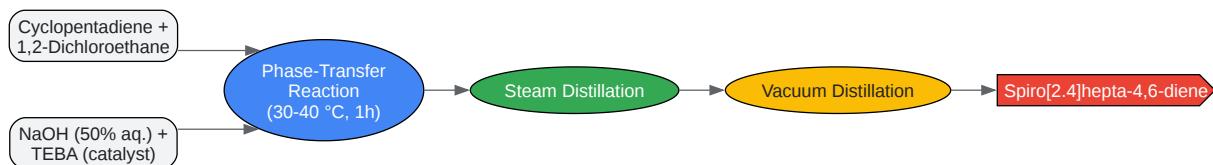
- Freshly distilled cyclopentadiene
- 1,2-dichloroethane
- 50% aqueous sodium hydroxide (NaOH)

- Triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst
- 2,6-di-tert-butyl-4-methylphenol (antioxidant)

Procedure:

- A mixture of freshly distilled cyclopentadiene (0.11 mol), 1,2-dichloroethane (0.11 mol), and a small amount of 2,6-di-tert-butyl-4-methylphenol (0.1 mmol) is prepared.
- This organic mixture is added dropwise over 30 minutes to a vigorously stirred solution of 50% aqueous NaOH (0.6 mol) containing the phase-transfer catalyst TEBA (1 mmol). The reaction temperature is maintained at 30–40 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
- The product is isolated by steam distillation of the reaction mixture.
- The organic layer of the distillate is separated and further purified by distillation under reduced pressure (60–70 °C at 150–200 mmHg) to yield **Spiro[2.4]hepta-4,6-diene**.

This method can achieve a yield of up to 70% with high purity.[\[2\]](#)



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Synthesis of **Spiro[2.4]hepta-4,6-diene** via Phase-Transfer Catalysis.

Key Reactions and Applications in Synthesis

The strained nature of **Spiro[2.4]hepta-4,6-diene** makes it a reactive diene in various cycloaddition reactions, providing access to complex polycyclic frameworks.

Diels-Alder Reaction

Spiro[2.4]hepta-4,6-diene readily participates as a diene in [4+2] cycloaddition reactions with a variety of dienophiles. This reaction is a powerful tool for constructing six-membered rings with high stereoselectivity.^[3]

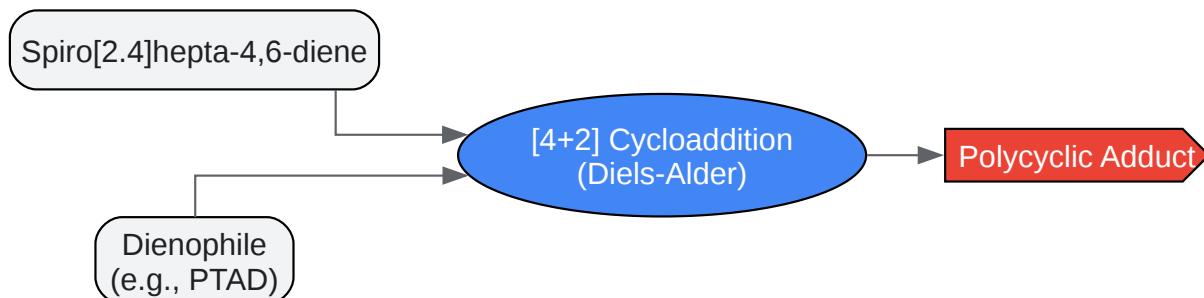
This is a representative protocol for a Diels-Alder reaction involving **Spiro[2.4]hepta-4,6-diene**. The reaction with PTAD is typically fast and proceeds at low temperatures.^[5]

Materials:

- **Spiro[2.4]hepta-4,6-diene**
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Dichloromethane (CH_2Cl_2) as the solvent

Procedure:

- **Spiro[2.4]hepta-4,6-diene** is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- A solution of PTAD in dichloromethane is added dropwise to the stirred solution of the diene. The characteristic red color of PTAD will disappear upon reaction.
- The reaction is monitored by thin-layer chromatography (TLC). Once the starting materials are consumed, the reaction is complete.
- The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.



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General scheme for the Diels-Alder reaction of **Spiro[2.4]hepta-4,6-diene**.

Cyclopropanation

The double bonds in the cyclopentadiene ring of **Spiro[2.4]hepta-4,6-diene** can undergo further cyclopropanation reactions. For example, reaction with diazomethane in the presence of a palladium or copper catalyst can yield mono- and dicyclopropanated products.^[2] This allows for the synthesis of highly strained and structurally interesting tricyclic and tetracyclic systems.

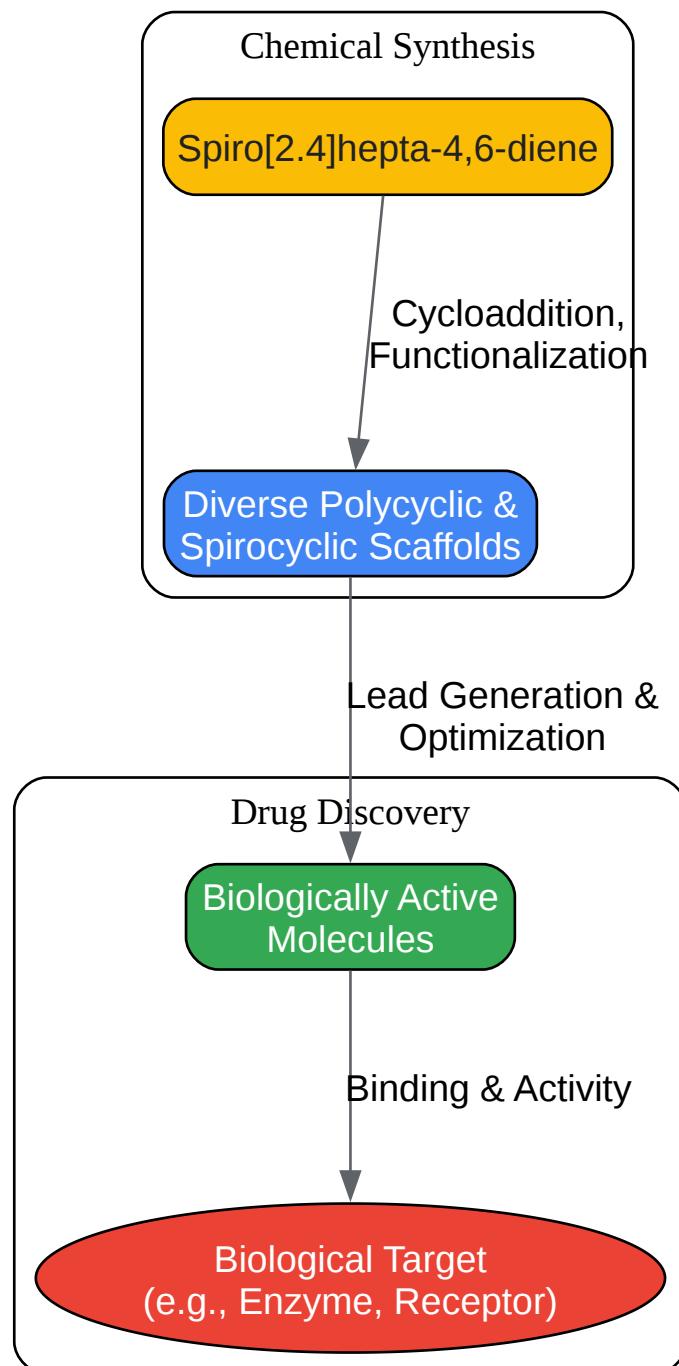
Role in Drug Discovery and Development

While **Spiro[2.4]hepta-4,6-diene** itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. Spirocycles are increasingly being incorporated into drug candidates to enhance their pharmacological properties.

The rigid, three-dimensional nature of spirocyclic scaffolds can:

- Improve Binding Affinity and Selectivity: By locking the conformation of a molecule, spiro-centers can orient key functional groups in a precise manner to optimize interactions with a biological target.
- Enhance Physicochemical Properties: The introduction of sp^3 -rich spiro-centers can improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.
- Explore Novel Chemical Space: Spirocycles provide access to unique molecular shapes that are not easily accessible with other scaffolds, opening up new possibilities for drug design.

Spiro[2.4]hepta-4,6-diene serves as a versatile starting material for the synthesis of more complex spirocyclic and polycyclic compounds that can be explored for their biological activity. The Diels-Alder and other cycloaddition reactions it undergoes are key transformations for building molecular complexity from this simple starting material.



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Conceptual role of **Spiro[2.4]hepta-4,6-diene** in drug discovery.

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